molecular formula C47H49N5O5Si B13099792 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine

Cat. No.: B13099792
M. Wt: 792.0 g/mol
InChI Key: WNPFVRMVFHRFJI-FEWNNGCESA-N
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Description

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction. This particular compound is characterized by the presence of protective groups that enhance its stability and solubility, making it useful in various scientific research applications .

Chemical Reactions Analysis

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine undergoes various chemical reactions, including:

Scientific Research Applications

5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, the compound can bind to these receptors and modulate various signaling pathways. This interaction can lead to effects such as vasodilation and inhibition of cancer cell proliferation . The molecular targets and pathways involved include the adenosine receptor family and downstream signaling cascades .

Comparison with Similar Compounds

Compared to other adenosine analogs, 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-3’-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine is unique due to its specific protective groups, which enhance its stability and solubility. Similar compounds include:

Properties

Molecular Formula

C47H49N5O5Si

Molecular Weight

792.0 g/mol

IUPAC Name

9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]purin-6-amine

InChI

InChI=1S/C47H49N5O5Si/c1-46(2,3)58(38-17-11-7-12-18-38,39-19-13-8-14-20-39)57-40-29-42(52-32-51-43-44(48)49-31-50-45(43)52)56-41(40)30-55-47(33-15-9-6-10-16-33,34-21-25-36(53-4)26-22-34)35-23-27-37(54-5)28-24-35/h6-28,31-32,40-42H,29-30H2,1-5H3,(H2,48,49,50)/t40-,41+,42+/m0/s1

InChI Key

WNPFVRMVFHRFJI-FEWNNGCESA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C(N=CN=C87)N

Origin of Product

United States

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